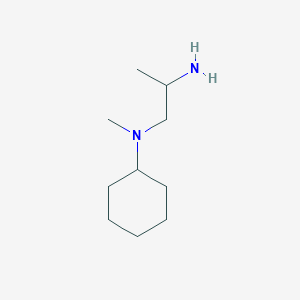

N1-Cyclohexyl-N1-methylpropane-1,2-diamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H22N2 |

|---|---|

Molecular Weight |

170.30 g/mol |

IUPAC Name |

1-N-cyclohexyl-1-N-methylpropane-1,2-diamine |

InChI |

InChI=1S/C10H22N2/c1-9(11)8-12(2)10-6-4-3-5-7-10/h9-10H,3-8,11H2,1-2H3 |

InChI Key |

SMUCHFQBYOYEII-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN(C)C1CCCCC1)N |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of N1 Cyclohexyl N1 Methylpropane 1,2 Diamine

Nucleophilic Substitution Reactions

Specific data on the nucleophilic substitution reactions of N1-Cyclohexyl-N1-methylpropane-1,2-diamine are not available in the reviewed scientific literature.

Oxidation and Reduction Pathways

Information regarding the oxidation and reduction pathways of this compound could not be located in publicly accessible research.

Functional Group Interconversions and Derivatization

Detailed research findings on the functional group interconversions and derivatization of this compound are not documented in the available scientific literature.

Coordination Chemistry of N1 Cyclohexyl N1 Methylpropane 1,2 Diamine As a Ligand

Ligand Design Principles and Coordination Properties (Theoretical Considerations)

Based on its structure, N1-Cyclohexyl-N1-methylpropane-1,2-diamine is a chiral, bidentate ligand. The two nitrogen atoms of the diamine backbone are positioned to act as donor atoms, allowing the molecule to coordinate with a single metal center.

Chelating Capabilities and Chelate Ring Formation (Theoretical Considerations)

The 1,2-diamine structure is ideal for chelation, a process where a multidentate ligand binds to a central metal ion at two or more points, forming a stable ring structure. Upon coordination to a metal ion, this compound would form a five-membered chelate ring (M-N-C-C-N). This five-membered ring is known to be highly stable due to minimal ring strain, a phenomenon widely observed in complexes of analogous ligands like ethylenediamine (B42938) and 1,2-diaminopropane (B80664). The stability of such complexes is enhanced by the chelate effect, a thermodynamic principle where the formation of a chelate ring is entropically more favorable than the coordination of an equivalent number of monodentate ligands.

Steric and Electronic Influences on Metal Coordination (Theoretical Considerations)

The coordination properties of this ligand would be significantly influenced by the steric and electronic effects of its substituents.

Electronic Effects: The nitrogen atoms in the diamine are Lewis bases, donating their lone pair of electrons to a Lewis acidic metal center. The alkyl groups (cyclohexyl, methyl, and the propane (B168953) backbone) are electron-donating through an inductive effect. This increases the electron density on the nitrogen atoms, enhancing their basicity and their ability to form strong coordinate bonds with metal ions compared to unsubstituted diamines.

Steric Effects: The presence of a bulky cyclohexyl group and a methyl group on one of the nitrogen atoms (N1) introduces significant steric hindrance. This bulkiness can influence several aspects of metal coordination. It can affect the coordination geometry around the metal center, potentially preventing the formation of certain high-coordination number complexes. mdpi.comrsc.orgacs.org The steric demand of the cyclohexyl group may also influence the kinetic stability of the resulting complexes by shielding the metal center from attack by other ligands or solvent molecules. The relative size of substituents can play a crucial role in determining the feasibility of complex formation and the final structure. nih.govnih.gov

Formation and Characterization of Metal Complexes (General Methodology)

While no specific complexes of this compound are reported, the synthesis and characterization would follow established methods for similar diamine complexes.

Complexation with Transition Metals (General Methodology)

The synthesis of transition metal complexes would typically involve reacting a metal salt (e.g., chlorides, nitrates, or acetates of metals like copper(II), nickel(II), cobalt(II), or platinum(II)) with the this compound ligand in a suitable solvent. The reaction stoichiometry would be controlled to isolate complexes with desired metal-to-ligand ratios. Characterization of any resulting complexes would be performed using techniques such as elemental analysis, infrared (IR) spectroscopy to confirm coordination, UV-visible spectroscopy to study electronic transitions, and X-ray crystallography to determine the precise solid-state structure.

Coordination Geometries and Stoichiometries of Metal-Diamine Complexes (Theoretical Considerations)

The stoichiometry of the resulting complexes could vary, with common forms being 1:1 (M:L), 1:2 (M:L₂), or even 1:3 (M:L₃), depending on the metal ion's size, charge, and preferred coordination number.

For a metal ion that favors a square planar geometry (e.g., Pt(II), Pd(II), or sometimes Ni(II)), a 1:2 complex, [M(L)₂]²⁺, could form.

For a metal ion that prefers an octahedral geometry (e.g., Co(III), Cr(III), or Ni(II)), a 1:3 complex, [M(L)₃]ⁿ⁺, is theoretically possible, although the steric bulk of the cyclohexyl groups might make the formation of such a complex challenging. It is more likely that mixed-ligand octahedral complexes, for example [M(L)₂(X)₂], would form where X represents other ligands like halides or solvent molecules.

Chirality and Stereocontrol in Metal-Diamine Coordination Complexes (Theoretical Considerations)

This compound possesses a chiral center at the C2 position of the propane backbone. This inherent chirality is of significant interest in coordination chemistry, particularly for applications in asymmetric catalysis. wikipedia.orgnih.gov

When a chiral ligand like this coordinates to a metal center, it can transfer its chirality to the complex as a whole. nih.gov For example, in an octahedral complex of the type [M(L)₃], the arrangement of the three bidentate ligands around the metal center can create additional elements of chirality (Δ or Λ configuration). The chirality of the ligand can induce a preference for one of these configurations over the other, a process known as stereocontrol. This principle is fundamental in the design of chiral catalysts where the specific three-dimensional arrangement around the metal center is crucial for enantioselective reactions. mq.edu.au The specific stereoisomer of the ligand used would be expected to influence the stereochemistry of the resulting metal complex. nih.gov

Catalytic Applications of N1 Cyclohexyl N1 Methylpropane 1,2 Diamine Metal Complexes

Homogeneous Catalysis Systems

In homogeneous catalysis, metal complexes of N1-Cyclohexyl-N1-methylpropane-1,2-diamine would be soluble in the reaction medium, allowing for high catalyst activity and selectivity under mild conditions. The ligand's structure is anticipated to support a range of transition metal catalysts, including those based on ruthenium, rhodium, and iridium. These systems are expected to be particularly effective in hydrogenation and transfer hydrogenation reactions, where the diamine ligand can play a crucial role in the activation of the metal center and the substrate. The specific substitution pattern on the nitrogens—a cyclohexyl and a methyl group—would create a distinct steric and electronic environment around the metal, which could be fine-tuned to optimize catalytic performance for specific substrates.

Asymmetric Catalysis with Chiral Diamine Ligands

When a chiral isomer of this compound is used, the resulting metal complexes can serve as powerful catalysts for asymmetric synthesis. The chirality of the diamine ligand is transferred to the catalytic process, enabling the production of enantiomerically enriched products from prochiral substrates. This is of paramount importance in the synthesis of pharmaceuticals and fine chemicals, where a specific stereoisomer is often required for biological activity.

The effectiveness of such a chiral catalyst would be highly dependent on the precise geometry of the metal-diamine complex. The cyclohexyl and methyl groups on the nitrogen atoms would create a defined chiral pocket around the metal's active site, directing the approach of the substrate and leading to the preferential formation of one enantiomer over the other. The enantioselectivity of these catalytic systems would be a key area of research, with the potential for high enantiomeric excess (ee) values in reactions such as the asymmetric hydrogenation of ketones and imines.

Role in Specific Catalytic Reaction Types and Mechanisms

The metal complexes of this compound are expected to be particularly well-suited for asymmetric hydrogenation and transfer hydrogenation reactions. In these processes, the diamine ligand is not merely a spectator but an active participant in the catalytic cycle.

In a typical mechanism for the asymmetric hydrogenation of a ketone catalyzed by a ruthenium-diamine complex, the catalyst is first activated by hydrogen to form a metal-hydride species. The ketone substrate then coordinates to the metal center. The chiral environment enforced by the this compound ligand dictates the facial selectivity of hydride transfer from the metal to the carbonyl carbon of the ketone. This stereocontrolled step is what determines the chirality of the resulting alcohol product. The product then dissociates, and the catalyst is regenerated to continue the cycle.

For asymmetric transfer hydrogenation, a hydrogen donor such as isopropanol (B130326) or formic acid is used instead of molecular hydrogen. The mechanism is similar, involving the formation of a metal-hydride intermediate, followed by the stereoselective transfer of a hydride to the substrate. The bifunctional nature of some of these catalysts, where one of the N-H protons of the ligand participates in the hydrogen transfer, is a well-established mechanistic motif that could also be operative with complexes of this compound.

Computational Chemistry Studies on N1 Cyclohexyl N1 Methylpropane 1,2 Diamine and Its Complexes

Density Functional Theory (DFT) Applications

Density Functional Theory is a widely used computational method in chemistry and materials science to investigate the electronic structure of many-body systems. For a molecule like N1-Cyclohexyl-N1-methylpropane-1,2-diamine and its potential metal complexes, DFT could be applied to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Calculate Electronic Properties: Predict properties such as ionization potential, electron affinity, and the distribution of electron density, which are crucial for understanding the molecule's reactivity.

Simulate Spectroscopic Data: Compute vibrational frequencies (IR and Raman spectra) and NMR chemical shifts to aid in the experimental characterization of the compound and its complexes.

Analyze Reaction Mechanisms: Investigate the energy profiles of potential reactions involving the diamine, identifying transition states and calculating activation energies.

A hypothetical application of DFT to a complex of this compound with a transition metal is presented in the table below, illustrating the type of data that could be generated.

| Parameter | Hypothetical Value (Ligand) | Hypothetical Value (Complex) |

| HOMO Energy (eV) | -6.5 | -5.8 |

| LUMO Energy (eV) | 1.2 | -0.5 |

| HOMO-LUMO Gap (eV) | 7.7 | 5.3 |

| Dipole Moment (Debye) | 1.8 | 4.5 |

This data is illustrative and not based on actual calculations for the specified compound.

Molecular Modeling and Dynamics Simulations for Reaction Pathways and Conformational Analysis

Molecular modeling and dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. For this compound, these techniques would be invaluable for:

Conformational Analysis: The cyclohexane (B81311) ring and the flexible propane-1,2-diamine chain can adopt numerous conformations. MD simulations can explore the potential energy surface to identify low-energy conformers and the energy barriers between them. This is crucial as the conformation can significantly impact the molecule's reactivity and its ability to act as a ligand.

Exploring Reaction Pathways: By simulating the system at different temperatures, MD can help visualize the dynamic processes of a chemical reaction, including the approach of reactants, the formation of transition states, and the separation of products.

Solvation Effects: MD simulations can explicitly include solvent molecules, allowing for the study of how the solvent influences the structure and behavior of the diamine and its complexes.

The table below summarizes the types of insights that could be gained from a hypothetical MD simulation of this compound in an aqueous solution.

| Simulation Parameter | Potential Finding |

| Simulation Time | 200 ns |

| Temperature | 298 K |

| Predominant Conformer | Chair conformation of the cyclohexane ring with specific orientations of the diamine substituents. |

| Key Intermolecular Interactions | Hydrogen bonding between the amine groups and water molecules. |

This data is illustrative and not based on actual simulations for the specified compound.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and other nuclei)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules. For N1-Cyclohexyl-N1-methylpropane-1,2-diamine, ¹H and ¹³C NMR would provide fundamental information about its carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the cyclohexyl ring, the N-methyl group, the propane (B168953) backbone, and the amine groups. The chemical shifts, integration values (proton count), and multiplicity (splitting patterns) of these signals would confirm the connectivity of the molecule. For instance, the N-methyl protons would likely appear as a singlet, while the protons on the propane and cyclohexyl moieties would exhibit more complex multiplets due to coupling with adjacent protons.

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of chemically non-equivalent carbon atoms in the molecule. Distinct signals would be expected for the carbons of the cyclohexyl ring, the N-methyl group, and the propane backbone. The chemical shifts of these signals would provide information about the electronic environment of each carbon atom.

Other Nuclei and Techniques: Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in definitively assigning all proton and carbon signals and confirming the connectivity between different parts of the molecule.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts Specific experimental data for this compound is not available. The following table presents a hypothetical representation of expected ¹H NMR data based on the structure.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Cyclohexyl-H | 1.0 - 2.5 | Multiplet | 11H |

| N-CH₃ | ~2.3 | Singlet | 3H |

| Propane-CH₂ | 2.5 - 3.0 | Multiplet | 2H |

| Propane-CH | ~3.1 | Multiplet | 1H |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts Specific experimental data for this compound is not available. The following table presents a hypothetical representation of expected ¹³C NMR data based on the structure.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Cyclohexyl-C | 25 - 60 |

| N-CH₃ | ~40 |

High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact mass of this compound with high precision. This allows for the calculation of its elemental formula, providing strong evidence for the compound's identity.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like amines. In ESI-MS, the compound would typically be observed as its protonated molecular ion [M+H]⁺. The fragmentation pattern observed in tandem MS (MS/MS) experiments could further be used to confirm the molecular structure by identifying characteristic fragment ions resulting from the cleavage of specific bonds.

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

N-H stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹.

C-H stretching: Aliphatic C-H stretching vibrations would be observed around 2850-3000 cm⁻¹.

N-H bending: The bending vibration for the primary amine would appear in the range of 1590-1650 cm⁻¹.

C-N stretching: These vibrations would be expected in the fingerprint region, typically between 1000-1250 cm⁻¹.

X-ray Crystallography for Solid-State Structural Elucidation

Should this compound be a crystalline solid, single-crystal X-ray crystallography could provide an unambiguous determination of its three-dimensional structure in the solid state. This technique would yield precise information on bond lengths, bond angles, and the conformation of the molecule, as well as details about intermolecular interactions such as hydrogen bonding in the crystal lattice.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of a compound and for separating isomers.

Purity Assessment: A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water with an amine modifier (like triethylamine) or a buffer, could be developed to determine the purity of a sample of this compound. The presence of a single, sharp peak would indicate a high degree of purity.

Isomer Separation: As this compound contains a stereocenter on the propane backbone, it can exist as a pair of enantiomers. Chiral HPLC, using a chiral stationary phase, would be the method of choice to separate and quantify these enantiomers.

Structure Activity Relationship Sar Studies in N1 Cyclohexyl N1 Methylpropane 1,2 Diamine Derivatives Synthesis Focused

Rational Design and Synthesis of Analogues with Structural Modifications

The rational design of analogues of N1-Cyclohexyl-N1-methylpropane-1,2-diamine is a strategic approach to optimize its properties by introducing specific structural changes. This process is often guided by computational modeling and a deep understanding of the chemical principles governing molecular interactions. The synthesis of these analogues involves a variety of organic reactions that allow for precise modifications of the core structure.

One of the key areas of modification is the substitution pattern on the nitrogen atoms of the propane-1,2-diamine backbone. For instance, the methyl group on the N1 nitrogen can be replaced with other alkyl or aryl groups to probe the steric and electronic requirements of its biological target or its efficacy as a ligand in catalysis. Similarly, the cyclohexyl group can be substituted with other cyclic or acyclic moieties to investigate the role of lipophilicity and conformational rigidity.

A common synthetic route to introduce diversity at the N1 position involves the reductive amination of a suitable ketone or aldehyde with a propane-1,2-diamine derivative. For example, reacting a protected propane-1,2-diamine with cyclohexanone (B45756) in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) can yield the N-cyclohexyl derivative. Subsequent N-methylation can be achieved using formaldehyde (B43269) and formic acid (Eschweiler-Clarke reaction) or an alkyl halide.

The synthesis of a related chiral 1,3-diamine, (S)-N1,N3-dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine, highlights a sophisticated approach involving the aza-Michael addition of a chiral lithium amide to an α,β-unsaturated ester, followed by reduction. mdpi.comresearchgate.net This methodology allows for the introduction of considerable structural complexity and control over the stereochemistry.

The following table summarizes some of the structural modifications that can be envisioned for this compound and the potential synthetic strategies:

Table 1: Structural Modifications and Synthetic Strategies for this compound Analogues

| Modification Site | Proposed Analogue Structure | Potential Synthetic Strategy | Rationale for Modification |

|---|---|---|---|

| N1-substituent (methyl) | N1-Cyclohexyl-N1-ethyl propane-1,2-diamine | Reductive amination with acetaldehyde (B116499) or reaction with ethyl iodide | To investigate the effect of a slightly larger alkyl group on activity. |

| N1-substituent (cyclohexyl) | N1-Phenyl -N1-methylpropane-1,2-diamine | Buchwald-Hartwig amination with bromobenzene | To explore the impact of an aromatic substituent on π-π stacking interactions. |

| Propane (B168953) backbone | N1-Cyclohexyl-N1-methylbutane -1,2-diamine | Starting from a butane-1,2-diamine scaffold | To study the influence of chain length on the spatial orientation of the amino groups. |

Impact of Stereochemical Variations on Derivative Synthesis and Reactivity

The propane-1,2-diamine core of this compound contains a chiral center at the C2 position, meaning it can exist as two enantiomers, (R) and (S). The stereochemistry of this core and any additional stereocenters introduced during synthesis can have a profound impact on the biological activity and chemical reactivity of the derivatives.

The synthesis of stereochemically pure derivatives often requires the use of chiral starting materials or asymmetric synthesis methodologies. For example, starting with enantiomerically pure (R)- or (S)-1,2-diaminopropane is a common strategy to ensure the stereochemical integrity of the final product. wikipedia.org The industrial preparation of 1,2-diaminopropane (B80664) is typically achieved through the ammonolysis of 1,2-dichloropropane, and the resulting racemic mixture can be resolved into its enantiomers by forming diastereomeric salts with a chiral resolving agent like tartaric acid. wikipedia.org

The stereochemistry of the diamine can influence the course of a reaction. In the synthesis of ligands for asymmetric catalysis, the chirality of the diamine backbone is often crucial for inducing enantioselectivity in the catalyzed reaction. For instance, chiral 1,2-diamines are fundamental components of many successful catalysts for asymmetric hydrogenation, epoxidation, and other transformations.

A study on the synthesis of (S)-N1,N3-dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine demonstrated that the stereochemistry of the final product was controlled by the chirality of the amine used to form the lithium amide reagent in an aza-Michael addition. mdpi.comresearchgate.net This illustrates how a chiral auxiliary can direct the formation of a new stereocenter with a high degree of stereocontrol.

The reactivity of the resulting diastereomeric or enantiomeric derivatives can also differ significantly. For example, the two enantiomers of a chiral diamine derivative may exhibit different binding affinities for a chiral receptor or may catalyze a reaction with opposite enantioselectivity.

The following table outlines the potential impact of stereochemical variations on the synthesis and properties of this compound derivatives:

Table 2: Impact of Stereochemistry in this compound Derivatives

| Stereochemical Variation | Synthetic Consideration | Potential Impact on Reactivity/Properties |

|---|---|---|

| Use of (R)- vs. (S)-propane-1,2-diamine | Requires enantiomerically pure starting materials. | Leads to the formation of enantiomeric final products with potentially different biological activities. |

| Introduction of a new stereocenter | Requires diastereoselective or enantioselective synthesis. | Can result in diastereomers with different physical properties (e.g., solubility, melting point) and biological profiles. |

Future Research Directions and Emerging Applications in Diamine Chemistry

Development of Novel and Efficient Synthetic Routes

The synthesis of unsymmetrically substituted chiral vicinal diamines like N1-Cyclohexyl-N1-methylpropane-1,2-diamine presents a considerable challenge in organic chemistry. sigmaaldrich.com Current methods are often multi-step and lack broad applicability. Future research will necessarily focus on creating more direct, atom-economical, and enantioselective synthetic pathways.

Key research objectives include:

Asymmetric C-H Amination: Developing novel catalyst systems, potentially based on iridium or rhodium, for the direct and regioselective intermolecular amination of C(sp³)-H bonds. researchgate.net This approach could, in principle, construct the core diamine structure with high efficiency and stereocontrol.

Sequential Catalysis: Employing sequential palladium and rhodium catalysis could offer a streamlined route to complex, optically active diamine architectures from readily available starting materials. nih.gov

Biocatalysis: Harnessing enzymes for the synthesis of chiral amines is a growing area of interest that aligns with green chemistry principles. openaccessgovernment.orgchemrxiv.org Engineering enzymes to perform selective amination could provide a highly efficient and sustainable route to enantiopure this compound.

Amino Acid-Based Synthesis: Utilizing natural α-amino acids as chiral starting materials offers a flexible and effective methodology for producing enantiopure long-chain diamines. mdpi.com

A comparative analysis of potential synthetic strategies is presented below.

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Asymmetric C-H Amination | High atom economy, direct functionalization. researchgate.net | Regioselectivity, catalyst deactivation, substrate scope limitations. researchgate.net |

| Sequential Pd/Rh Catalysis | Access to complex, polyfunctionalized diamines. nih.gov | Multi-component catalyst systems, optimization of sequential steps. |

| Biocatalysis | High enantioselectivity, environmentally friendly conditions. chemrxiv.orgchemrxiv.org | Enzyme stability, limited substrate compatibility, reaction engineering. |

| Amino Acid Precursors | Access to both enantiomers, flexible chain modification. mdpi.com | Multiple synthetic steps, protection/deprotection strategies required. |

Exploration of Enhanced Ligand Architectures for Advanced Catalysis

Chiral diamines are privileged ligands in asymmetric catalysis. sigmaaldrich.comnih.gov The distinct steric and electronic properties of the N-cyclohexyl and N-methyl substituents on the this compound backbone could be leveraged to design highly effective catalysts.

Future research in this area should target:

Asymmetric Hydrogenation and Transfer Hydrogenation: Developing metal complexes (e.g., with Ruthenium or Rhodium) where the diamine serves as a chiral ligand for the enantioselective reduction of ketones, imines, and alkenes.

C-C and C-N Cross-Coupling Reactions: Investigating the use of this diamine as a ligand in palladium- or copper-catalyzed reactions, where the ligand's structure can significantly influence reaction efficiency and selectivity. nih.gov The development of Buchwald precatalysts has shown the importance of ligand design in creating stable and active catalysts for a wide range of cross-coupling reactions. sigmaaldrich.com

Bifunctional Catalysis: Designing catalysts where one nitrogen atom of the diamine coordinates to a metal center while the other remains free to act as a Brønsted base or to engage in hydrogen bonding with the substrate, thereby activating it and controlling stereochemistry.

Investigation of New Coordination Modes and Metal Complex Architectures

The way a ligand binds to a metal ion, its coordination mode, is fundamental to the properties and reactivity of the resulting metal complex. nih.govacs.org The coordination chemistry of this compound is entirely unexplored. Its potential as a bidentate ligand, coordinating through its two nitrogen atoms, could lead to the formation of stable five-membered chelate rings with various transition metals. ncert.nic.in

Prospective research directions include:

Synthesis of Novel Complexes: Systematically reacting this compound with a range of d-block and f-block metals to synthesize new coordination compounds. nih.govnih.gov

Structural Characterization: Utilizing single-crystal X-ray diffraction to precisely determine the coordination geometry (e.g., octahedral, square planar), bond lengths, and angles of the resulting metal complexes. researchgate.netresearchgate.net

Influence of N-Substituents: Studying how the steric bulk of the cyclohexyl group versus the methyl group influences the coordination environment around the metal center. This steric differentiation could lead to distorted geometries and create unique chiral pockets, which is highly desirable for asymmetric catalysis. nih.govacs.org

The table below outlines potential factors that could influence the coordination behavior of this ligand.

| Influencing Factor | Potential Outcome on Coordination |

| Metal Ion Radius | Can dictate the coordination number and geometry (e.g., tetrahedral vs. octahedral). acs.org |

| Steric Hindrance | The bulky cyclohexyl group may favor complexes with lower coordination numbers or enforce specific ligand conformations. |

| Ancillary Ligands | The nature of other ligands in the coordination sphere will affect the overall complex geometry and stability. |

| Oxidation State of Metal | Influences the metal-ligand bond strength and the preferred coordination geometry. nih.gov |

Integration with Sustainable Chemistry and Green Synthesis Principles

Future research on this compound and its derivatives must be guided by the principles of green chemistry. chiralpedia.com This involves designing synthetic processes and applications that minimize environmental impact.

Key areas for integration are:

Catalyst Recycling: Developing methodologies to immobilize metal complexes of this compound on solid supports, allowing for easy separation from the reaction mixture and reuse, thereby reducing metal waste.

Biomass-Derived Feedstocks: Exploring synthetic routes that start from renewable resources, such as amino acids or other biomass-derived chiral molecules. chiralpedia.com

Green Solvents: Focusing on the application of catalysts derived from this diamine in environmentally benign solvents, such as water, supercritical fluids, or bio-based solvents, moving away from traditional volatile organic compounds. chemrxiv.orgchemrxiv.org

Atom Economy: Prioritizing synthetic methods and catalytic reactions that maximize the incorporation of all reactant atoms into the final product, a core principle of green chemistry. researchgate.netchiralpedia.com The development of highly efficient catalytic processes is central to achieving this goal.

By pursuing these research avenues, the scientific community can fully elucidate the potential of this compound, transforming it from a chemical novelty into a valuable tool for synthesis, catalysis, and materials science, all while adhering to the principles of modern, sustainable chemistry.

Q & A

Basic Research Questions

Q. What are the established multi-step synthetic routes for N1-Cyclohexyl-N1-methylpropane-1,2-diamine, and how are reaction conditions optimized to improve yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution and amidation steps. For example, cyclohexylmethylamine derivatives are alkylated with propylene oxide analogs under controlled temperatures (0–5°C) to minimize side reactions. Solvent choice (e.g., THF or DCM) and stoichiometric ratios of reactants are critical for regioselectivity. Post-synthesis, column chromatography or recrystallization in ethanol is used for purification. Reaction progress is monitored via TLC, and purity is confirmed by NMR (1H/13C) and mass spectrometry .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H NMR identifies proton environments (e.g., cyclohexyl CH2 groups at δ 1.2–1.8 ppm and NH signals at δ 2.3–3.0 ppm). 13C NMR confirms carbon backbone integrity.

- Mass Spectrometry (MS) : High-resolution ESI-MS detects the molecular ion peak (e.g., [M+H]+ at m/z 213.2) and fragments to validate the structure.

- Infrared Spectroscopy (IR) : N-H stretching (3300–3500 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) confirm functional groups.

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .

Q. How does steric hindrance from the cyclohexyl group influence the compound’s reactivity in different solvent systems?

- Methodological Answer : Steric effects reduce nucleophilicity in polar aprotic solvents (e.g., DMF), slowing alkylation reactions. In contrast, non-polar solvents (e.g., toluene) enhance solubility but require elevated temperatures (80–100°C) for activation. Comparative kinetic studies using GC-MS can quantify reaction rates, while DFT calculations (e.g., Gaussian software) model transition states to predict steric barriers .

Advanced Research Questions

Q. How can researchers employ factorial design to investigate interactions between temperature, catalyst loading, and solvent polarity in synthesizing this compound?

- Methodological Answer : A 2³ factorial design evaluates three factors at two levels (e.g., temperature: 25°C vs. 60°C; catalyst: 5 mol% vs. 10 mol%; solvent: THF vs. DCM). Response variables (yield, purity) are analyzed via ANOVA to identify significant interactions. For example, high catalyst loading in THF may disproportionately increase yield at 60°C. Software like Minitab or JMP optimizes conditions and generates predictive models .

Q. What computational modeling approaches are recommended to predict the coordination chemistry of this compound with transition metals?

- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis sets calculates ligand-metal binding energies. Molecular dynamics simulations (e.g., Amber or GROMACS) model solvation effects in aqueous or organic media. Charge distribution analysis (Mulliken charges) identifies electron-rich NH groups as primary coordination sites. Experimental validation via UV-Vis (d-d transitions) and cyclic voltammetry confirms computational predictions .

Q. How should contradictory solubility data from different research groups be reconciled when developing formulation protocols for this diamine?

- Methodological Answer : Systematic solubility studies in 10+ solvents (e.g., water, ethanol, hexane) under controlled pH (4–10) and temperature (20–40°C) are conducted. Data inconsistencies may arise from impurities (e.g., residual salts) or measurement techniques (gravimetric vs. spectrophotometric). Use Hansen solubility parameters (δD, δP, δH) to correlate solubility with solvent polarity. Cross-validate via DSC (melting point depression) and PXRD (polymorph detection) .

Q. What strategies are effective in determining structure-activity relationships (SAR) for this compound derivatives in catalytic applications?

- Methodological Answer :

- Synthetic Modifications : Introduce substituents (e.g., electron-withdrawing groups on the cyclohexyl ring) and compare catalytic efficiency in model reactions (e.g., Suzuki coupling).

- Kinetic Profiling : Measure turnover frequencies (TOF) and activation energies (Arrhenius plots) to link structural features to activity.

- X-ray Crystallography : Resolve metal-ligand complexes to identify binding modes (e.g., monodentate vs. bidentate).

- Machine Learning : Train models on datasets of analogous diamines to predict SAR trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.